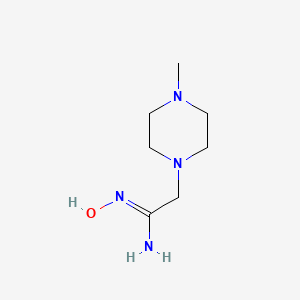

(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide

説明

(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide, also known as 1Z-HEPE, is a synthetic organic compound with a wide range of applications in scientific research. This compound is a member of the piperazine family and has a unique structure that is important in its various applications. 1Z-HEPE has been used in a variety of fields, including biochemistry, physiology, and pharmacology.

科学的研究の応用

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives have shown a broad spectrum of therapeutic uses. These compounds have been incorporated into drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural versatility of the piperazine moiety allows for significant modification, which can lead to substantial differences in the medicinal potential of the resultant molecules. This adaptability makes piperazine-based compounds highly valuable for the development of new therapeutics for various diseases (Rathi et al., 2016).

Piperazine as a Building Block Against Mycobacterium Tuberculosis

Piperazine and its analogues have been researched for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Some derivatives also show activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective anti-mycobacterial agents, highlighting the crucial role of the piperazine scaffold in drug development (Girase et al., 2020).

Piperazine Derivatives for DNA Binding and Imaging Applications

Certain piperazine derivatives, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values. Their application extends beyond therapeutic uses to include imaging and diagnostic purposes, demonstrating the diverse scientific research applications of piperazine derivatives (Issar & Kakkar, 2013).

作用機序

Target of Action

It is known that similar compounds interact with various receptors such as d1 and d2 dopamine receptors, multiple serotonin receptors, histamine receptors, and muscarinic cholinergic receptors .

Mode of Action

Similar compounds have been found to block serotonin receptors more strongly than dopamine receptors, which is a proposed mechanism for effects on negative symptoms in schizophrenia .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involving dopamine, serotonin, and histamine .

Pharmacokinetics

Similar compounds have been found to have linear and dose-proportional pharmacokinetics within the approved dosage range . The mean half-life of similar compounds in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 liters in an hour .

Result of Action

Similar compounds have been found to have antipsychotic effects, potentially due to their interaction with various neurotransmitter receptors .

Action Environment

It is known that factors such as age, gender, and smoking status can influence the pharmacokinetics of similar compounds .

特性

IUPAC Name |

N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKWQPYGAAJALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983605 | |

| Record name | N-Hydroxy(4-methylpiperazin-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

650579-66-1 | |

| Record name | N-Hydroxy(4-methylpiperazin-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl)ethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)